Madecassic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Wound Healing and Scar Reduction

Madecassic acid, along with other components of Centella asiatica, has been shown to promote wound healing by stimulating collagen synthesis, enhancing fibroblast activity, and promoting angiogenesis (blood vessel formation) []. Studies have also demonstrated its potential in reducing scar formation, particularly hypertrophic and keloid scars [, ].

Anti-inflammatory and Immunomodulatory Effects

Madecassic acid exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory mediators and promoting the activity of anti-inflammatory pathways []. It also shows potential in modulating the immune system, offering promise for treating inflammatory skin conditions like psoriasis and eczema [].

Neuroprotective Potential

Research suggests that MA may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease and stroke. Studies have shown its ability to protect neurons from oxidative stress and promote neuronal regeneration [, ].

Madecassic acid is a triterpenoid saponin, a type of organic molecule found in plants []. It's one of the four key bioactive compounds extracted from Centella asiatica, also known as Gotu Kola []. This medicinal herb has a long history of use in traditional Asian medicine for wound healing and skin conditions []. The isolation and identification of madecassic acid from Centella asiatica has opened doors for scientific research into its specific effects.

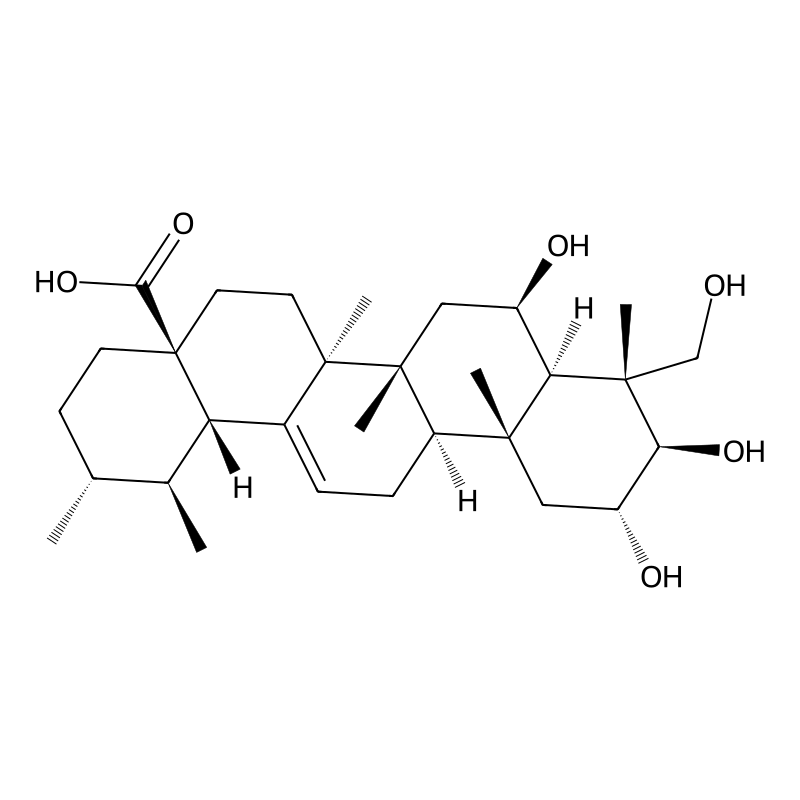

Molecular Structure Analysis

Madecassic acid possesses a complex molecular structure with a tetracyclic triterpene core linked to a carboxylic acid group and four hydroxyl groups []. This structure contributes to its amphiphilic nature, meaning it has both water-soluble and fat-soluble properties []. This characteristic allows it to potentially interact with both the aqueous and lipid environments within cells.

A notable aspect of the structure is the presence of multiple hydroxyl groups. These groups can form hydrogen bonds with other molecules, potentially influencing how madecassic acid interacts with its targets within the body [].